molecular formula C18H17NO3 B3863347 methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate CAS No. 418777-22-7

methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Cat. No.: B3863347
CAS No.: 418777-22-7
M. Wt: 295.3 g/mol
InChI Key: CUEALFYDGHXPOL-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate is a complex organic compound that belongs to the class of naphthyl-substituted pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with pyridine carboxylates under controlled conditions. The reaction often requires the use of catalysts such as methanesulfonic acid and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, toluene, acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl-substituted pyridine oxides, while reduction can produce corresponding alcohols .

Scientific Research Applications

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Used in neuroprotective studies.

Uniqueness

Methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate stands out due to its unique naphthyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications .

Properties

IUPAC Name

methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-17(18(21)22-2)15(10-16(20)19-11)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,15H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEALFYDGHXPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132314
Record name Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418777-22-7
Record name Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418777-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4,5,6-tetrahydro-2-methyl-4-(2-naphthalenyl)-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Naphthaldehyde (30.0 g, 192 mmol, 1.00 equiv), 2,2-dimethyl-1,3-dioxane-4,6-dione (27.6 g, 192 mmol, 1.00 equiv), methyl acetoacetate (20.7 mL, 192 mmol, 1.00 equiv), and ammonium acetate (15.6 g, 202 mmol, 1.05 equiv) were dissolved in acetic acid (0.20 L) and heated to reflux for 4 hours, then cooled to room temperature. Addition of water (1 L) to the cooled reaction mixture induced formation of a white precipitate. The solid was collected by filtration and triturated with diethyl ether to provide the 20.5 g (36%) of the product as an off-white solid. MS (ES+) m/e 296 [M+H]+.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
0.2 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
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methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
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methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
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methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
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methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
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methyl 6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

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